molecular formula C25H29BrN2O7 B1235644 Brovincamine fumarate CAS No. 84964-12-5

Brovincamine fumarate

Cat. No. B1235644
CAS RN: 84964-12-5
M. Wt: 549.4 g/mol
InChI Key: CKCVTPQYFOMHFD-HPJCWFBOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brovincamine, also known as brovincamine fumarate (BV, Sabromin), is used in Japan mainly as an improver of cerebral circulation and metabolism. It also acts as an inhibitor of the aggregation of platelets through the cyclic AMP pathway in patients with normal tension glaucoma .


Molecular Structure Analysis

Brovincamine fumarate has a molecular formula of C21H25BrN2O3.C4H4O4 and a molecular weight of 549.411 . The structure of Brovincamine includes a bromine atom, which is unusual for most organic compounds .


Physical And Chemical Properties Analysis

Brovincamine fumarate has a melting point of 144℃ . Its exact mass is 432.10 and its molecular weight is 433.350 .

Scientific Research Applications

1. Applications in Ophthalmology

Brovincamine fumarate has been investigated for its potential benefits in ophthalmology, particularly in the treatment of normal-tension glaucoma (NTG). A study by Sawada et al. (1996) demonstrated that brovincamine fumarate, as a calcium channel blocker, could potentially slow the progression of visual field defects in patients with NTG. This suggests its utility in preserving visual function in this patient group.

2. Neurovascular Applications

Brovincamine fumarate has been shown to exhibit vasodilatory effects, particularly in the context of cerebrovascular health. Research by Tanaka et al. (1994) indicates that brovincamine's mechanism of action involves inhibition of calcium influx through voltage-dependent calcium channels, which contributes to its effects in treating cerebrovascular disorders.

3. Effects on Optic Nerve Blood Flow

The impact of brovincamine fumarate on optic nerve head blood flow has been studied by Nirei (1996) and Tonomoto (1998). These studies indicate that brovincamine fumarate can increase blood flow in the optic nerve head, which may have implications for eye health and diseases that affect the optic nerve.

4. Impact on Cerebral Ischemia

Research by Suzuki et al. (1987) explored the effects of brovincamine fumarate on cerebral ischemia. The findings suggest that brovincamine can have protective effects against cerebral ischemia, potentially offering therapeutic benefits in conditions associated with reduced cerebral blood flow.

5. Influence on Capillary Parameters

Studies have also looked at the effects of brovincamine on capillary parameters. For instance, Meier-Ruge & Schulz-Dazzi (1987) found that brovincamine can positively influence capillary geometry, which might improve microcirculation in the corticocerebral region.

6. Hemodynamic Effects in Cerebral Circulation

Research on the effects of brovincamine on cerebral circulation, such as the study by Sawai et al. (1989), highlights its potential to improve common carotid hemodynamics in patients with cerebral circulatory insufficiency.

7. Calcium Channel Antagonism

Investigations into the molecular action of brovincamine, like the study by Katsuragi et al. (1984), have revealed its calcium antagonistic action, which is integral to its vasodilatory properties.

Safety And Hazards

The safety data sheet for Brovincamine indicates that it should be used only for research and development under the supervision of a technically qualified individual . It’s harmful if swallowed and is suspected of causing cancer .

Future Directions

Brovincamine fumarate has been used in Japan mainly as an improver of cerebral circulation and metabolism . Recent studies have shown that it may have a favorable effect on visual field in at least some patients with normal-tension glaucoma . This suggests potential future directions for the use of Brovincamine fumarate in the treatment of other conditions involving cerebral circulation and metabolism.

properties

IUPAC Name

(E)-but-2-enedioic acid;methyl (15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3.C4H4O4/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2;5-3(6)1-2-4(7)8/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t18-,20+,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCVTPQYFOMHFD-HPJCWFBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)Br.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57475-17-9 (Parent), 110-17-8 (Parent)
Record name Brovincamine fumarate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084964125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brovincamine fumarate

CAS RN

84964-12-5
Record name Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, methyl ester, (3α,14β,16α)-, (2E)-2-butenedioate (1:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84964-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brovincamine fumarate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084964125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BROVINCAMINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3SNC78UTU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brovincamine fumarate
Reactant of Route 2
Brovincamine fumarate
Reactant of Route 3
Reactant of Route 3
Brovincamine fumarate
Reactant of Route 4
Reactant of Route 4
Brovincamine fumarate
Reactant of Route 5
Brovincamine fumarate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Brovincamine fumarate

Citations

For This Compound
53
Citations
S Suzuki, H Memezawa, Y Katayama… - No to Shinkei= Brain …, 1987 - europepmc.org
… The present study was designed to clarify the effect of brovincamine fumarate (BV 26-723: BV) on the degree of cerebral ischemia acutely induced by bilateral common carotid artery …
Number of citations: 2 europepmc.org
M Tonomoto, S Hatta, M Nagata, Y Takahashi… - Yonago Acta …, 1998 - core.ac.uk
Blood flow changes in the optic nerve head of normal, adult albino rabbits following intravenous administration of brovincamine fumarate (BV), an improver of cerebral circulation and …
Number of citations: 1 core.ac.uk
Y Tanaka, K Morimoto, K Ishii, K Nakayama - Arzneimittel-forschung, 1994 - europepmc.org
… In order to elucidate the major mechanism of cerebral vasodilator action of brovincamine fumarate (CAS 57475-17-9) the present study was performed comparing its effects with those of …
Number of citations: 6 europepmc.org
A Sawada, Y Kitazawa, T Yamamoto, I Okabe, K Ichien - Ophthalmology, 1996 - Elsevier
… Purpose: A prospective investigation of the effect of brovincamine fumarate, a Ca2+ -… patients with NTG were allocated randomly to either brovincamine fumarate (20 mg 3 times daily) or …
Number of citations: 135 www.sciencedirect.com
M Nirei - Nippon Ganka Gakkai Zasshi, 1996 - europepmc.org
… with the value before injection in the brovincamine fumarate (0.1 mg/kg)-… the brovincamine fumarate (0.5 mg/kg)-administered group or the control group given no brovincamine fumarate …
Number of citations: 5 europepmc.org
A Tawara, T Tanaka, K Tsujioka, Y Sudo… - Nippon Ganka Gakkai …, 1998 - europepmc.org
We examined the effects of brovincamine fumarate, a Ca (2+)-channel blocker, on choroidal blood flow. We measured the choroidal blood volume continuously for 1 hour using laser …
Number of citations: 2 europepmc.org
K Ono, K Kurohara, M Yoshihara… - American journal of …, 1991 - Wiley Online Library
… cultured at 37C in a 5% COz humidified incubator for 72 hours, with the drug solution of ticlopidine hydrochloride, dipyridamole, dihydroergotoxine mesilate , brovincamine fumarate, …
Number of citations: 83 onlinelibrary.wiley.com
Y Kitazawa - Nippon Ganka Gakkai Zasshi, 2001 - pubmed.ncbi.nlm.nih.gov
… Brovincamine fumarate is effective in inhibiting the progression of glaucomatous field loss in NTG. …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
H TAKEZAWA, T HIMI, Y NAKANO - 耳鼻咽喉科展望, 1991 - jglobal.jst.go.jp
Clinical experience by combined therapy with dihydroergotoxine mesylate and brovincamine fumarate for tinnitus patient. | Article Information | J-GLOBAL … Clinical experience by combined …
Number of citations: 0 jglobal.jst.go.jp
M Tonomoto, Y Takahashi… - …, 1997 - LIPPINCOTT-RAVEN PUBL 227 …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.